molecular formula C19H19ClN2O.C4H4O4 B1662261 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate CAS No. 24140-98-5

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate

Cat. No. B1662261
CAS RN: 24140-98-5
M. Wt: 442.9 g/mol
InChI Key: OOHVXDUNWCMZCI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is a compound that is utilized in research to study its properties as a ligand for various neurotransmitter receptors . It has a high affinity for the dopamine D4 receptor .


Molecular Structure Analysis

The molecular formula of “2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is C19H19ClN2O. It has an average mass of 326.820 Da and a monoisotopic mass of 326.118591 Da .

Scientific Research Applications

Pharmacology and Receptor Binding

Research on derivatives of dibenzo[b,f][1,4]oxazepines, closely related to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, indicates their significant affinity to histamine receptors, particularly the human H1R and H4R. These compounds, including oxepine and oxazepine derivatives, show varying affinities for these receptors, indicating potential use in therapeutic applications related to histamine response modulation (Naporra et al., 2016).

Potential Antipsychotic Properties

Aminimide analogues of clozapine, which are structurally similar to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, have been investigated for potential use as antipsychotic agents. These compounds show activity at dopamine D4 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia (Capuano et al., 2007).

Binding Site Characterization

Studies on dibenzodiazepine derivatives, closely related to the chemical structure of interest, have been useful in probing the binding site of histamine H4 receptors. This research has implications for the development of nonimidazole compounds targeting these receptors (Smits et al., 2006).

Antifungal and Anticancer Properties

Compounds with the dibenz[b,e]oxepin structure, a variant of the compound , have shown antifungal and anticancer activities. This suggests the potential of structurally similar compounds in developing treatments for these conditions (Yamazaki et al., 2012).

Synthesis and Biodistribution

Research on the synthesis of derivatives like iozapine (a D4-receptor ligand) that share structural similarities with 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin provides insights into potential applications in neuropharmacology and the biodistribution of these compounds (Joshua et al., 2007).

Neuroprotective Effects

Related compounds such as CGP 3466 (dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynyl-amine) have shown neuroprotective effects in models of Parkinson's disease, suggesting potential applications of similar compounds in neurodegenerative disorders (Waldmeier et al., 2000).

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVXDUNWCMZCI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042571
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(8-chloro-10-dibenzo(b,f)oxepinyl)-4-methyl-, maleate

CAS RN

24140-98-5
Record name 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Reactant of Route 2
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Reactant of Route 3
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Reactant of Route 4
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Reactant of Route 5
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Reactant of Route 6
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate

Citations

For This Compound
2
Citations
JB Zawilska, J Rosiak, M Berezińska… - Journal of neural …, 2003 - Springer
This study examined the in vivo activity of L-745,870 at dopamine (DA) D 4 receptors, using the chick retina as a model system. In dark-adapted retinas of various vertebrates, including …
Number of citations: 9 link.springer.com
JB Zawilska, J Rosiak, JZ Nowak - Life Sciences, 2000 - Elsevier
Effects of near-ultraviolet radiation (UV-A; 325–390 nm, peak at 365 nm) on melatonin content and activity of serotonin N-acetyltransferase (AA-NAT; a key regulatory enzyme in …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.